molecular formula C12H26N2O6 B1215062 Piperazine gamma-dihydroxybutyrate CAS No. 55373-24-5

Piperazine gamma-dihydroxybutyrate

Cat. No.: B1215062
CAS No.: 55373-24-5
M. Wt: 294.34 g/mol
InChI Key: QPYJFZCNQKLTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine gamma-dihydroxybutyrate is a chemical compound of significant interest in scientific research. The piperazine moiety is a common feature in numerous pharmacologically active molecules, known to contribute to a compound's physicochemical properties and its ability to interact with biological targets. Piperazine itself has a well-established mechanism of action as a gamma-aminobutyric acid (GABA) receptor agonist. Studies indicate that piperazine acts on the GABA receptor complex in certain invertebrates, leading to an increase in chloride ion conductance and subsequent hyperpolarization of the cell membrane, which results in flaccid paralysis. This specific action has made piperazine and its derivatives valuable tools in basic neuropharmacology research for probing GABA receptor function and anthelmintic mechanisms. Furthermore, piperazine derivatives demonstrate a wide spectrum of central pharmacological activities in mammalian systems, serving as key structural components in many approved therapeutic agents. These include antipsychotics, antidepressants, and anxiolytics, making the piperazine core a privileged structure in medicinal chemistry for the development of new central nervous system (CNS) active compounds. This compound is supplied strictly for research purposes in laboratory settings. It is intended for in-vitro analysis and is not for human or veterinary diagnostic or therapeutic use, nor for human consumption. Researchers handling this compound should consult its safety data sheet (SDS) and adhere to all appropriate laboratory safety protocols.

Properties

CAS No.

55373-24-5

Molecular Formula

C12H26N2O6

Molecular Weight

294.34 g/mol

IUPAC Name

4-hydroxybutanoic acid;piperazine

InChI

InChI=1S/C4H10N2.2C4H8O3/c1-2-6-4-3-5-1;2*5-3-1-2-4(6)7/h5-6H,1-4H2;2*5H,1-3H2,(H,6,7)

InChI Key

QPYJFZCNQKLTBX-UHFFFAOYSA-N

SMILES

C1CNCCN1.C(CC(=O)O)CO.C(CC(=O)O)CO

Canonical SMILES

C1CNCCN1.C(CC(=O)O)CO.C(CC(=O)O)CO

Other CAS No.

55373-24-5

Synonyms

Agr 449
piperazine gamma-dihydroxybutyrate

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Piperazine Gamma Dihydroxybutyrate

Pioneering Synthetic Routes for Piperazine (B1678402) Gamma-Dihydroxybutyrate

Piperazine gamma-dihydroxybutyrate is chemically understood as a salt composed of two molecules of gamma-hydroxybutyric acid (GHB) for every one molecule of piperazine. google.com This 2:1 stoichiometric relationship is fundamental to its synthesis. The primary synthetic approach is a direct acid-base reaction, leveraging the basic nature of the piperazine amine groups and the acidic nature of the carboxylic acid group of GHB.

Strategic Design for Combining Piperazine and Dihydroxybutyrate Moieties

The strategic design for the synthesis of this compound is centered on a straightforward acid-base neutralization. Piperazine is a symmetrical diamine, with two secondary amine groups that can act as proton acceptors (bases). Gamma-hydroxybutyric acid is a carboxylic acid, which can donate a proton from its carboxyl group.

The key elements of the strategic design include:

Acid-Base Chemistry : The fundamental principle is the reaction between a Brønsted-Lowry acid (GHB) and a Brønsted-Lowry base (piperazine). lumenlearning.com

Stoichiometric Control : To form the specific 2:1 salt, two molar equivalents of gamma-hydroxybutyric acid must be reacted with one molar equivalent of piperazine. This ensures that both nitrogen atoms of the piperazine ring are protonated by a GHB molecule.

Precursor Synthesis : A common and industrially viable method for obtaining the gamma-hydroxybutyrate reactant is through the hydrolysis of its cyclic ester precursor, gamma-butyrolactone (B3396035) (GBL). sci-hub.segoogle.com This hydrolysis is typically achieved by reacting GBL with a base. nih.gov However, for the direct synthesis of the piperazine salt, GHB free acid would be reacted with piperazine.

Reaction Pathways and Synthetic Challenges

The primary reaction pathway for forming this compound is the direct combination of the two reactants in a suitable solvent.

Reaction Pathway:

Preparation of Gamma-Hydroxybutyric Acid (GHB) : If not commercially available as the free acid, GHB is typically prepared from gamma-butyrolactone (GBL). GBL is hydrolyzed under basic conditions (e.g., with sodium hydroxide) to form the sodium salt of GHB. google.com Subsequent acidification would yield the free acid, though careful handling is required due to the equilibrium between GHB and GBL in acidic solutions. swgdrug.org

Acid-Base Reaction : The free piperazine base is dissolved in an appropriate solvent, such as water or an alcohol. Two equivalents of gamma-hydroxybutyric acid are then added to the solution. The reaction is typically exothermic and proceeds readily at room temperature or with gentle heating to form the desired salt. lumenlearning.com

Isolation and Purification : The resulting this compound salt is then isolated, often by evaporation of the solvent or by precipitation and filtration. Recrystallization from a suitable solvent system can be used for purification.

Synthetic Challenges:

Precursor Availability and Regulation : Gamma-hydroxybutyric acid (GHB) and its precursor gamma-butyrolactone (GBL) are controlled substances in many jurisdictions due to their potential for abuse. google.com This presents significant regulatory hurdles for their acquisition and use in synthesis.

Hygroscopicity : Salts of GHB can be hygroscopic, meaning they readily absorb moisture from the air. sci-hub.se This can complicate handling and storage of the final product, requiring controlled atmospheric conditions.

Stoichiometric Precision : Achieving the exact 2:1 ratio is crucial for the purity of the final product. Improper stoichiometry could lead to a mixture of salts or unreacted starting materials, necessitating more complex purification procedures.

pH Control : During the synthesis and workup, the pH of the solution must be carefully managed to ensure the stability of the salt and prevent the reformation of GBL from GHB, which is favored under acidic conditions. swgdrug.org

Advanced Synthetic Approaches for Piperazine and Gamma-Hydroxybutyrate Derivatives

While the synthesis of the this compound salt itself is straightforward, the creation of more complex derivatives of piperazine and related hydroxy acids involves a variety of advanced synthetic methodologies. These methods are crucial for developing new pharmaceutical compounds and other functional molecules.

N-Alkylation Strategies for Piperazines

N-alkylation is a fundamental method for derivatizing the piperazine ring by introducing substituents onto one or both of its nitrogen atoms. This is a common strategy in the synthesis of many pharmaceuticals. google.com

Key N-alkylation strategies include:

Nucleophilic Substitution : This classic method involves reacting piperazine with an alkyl halide (e.g., alkyl chloride or bromide). The reaction can be promoted by the addition of sodium or potassium iodide to increase the reactivity of the leaving group. google.com To achieve mono-alkylation, a protecting group like tert-butyloxycarbonyl (Boc) is often used on one of the piperazine nitrogens. libretexts.org

Reductive Amination : This technique involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. This method is widely used in the synthesis of pharmaceuticals and is a key step in the preparation of various N-alkylpiperazine derivatives. nih.gov

Michael Addition : Piperazines can undergo aza-Michael addition to activated alkenes, such as α,β-unsaturated esters or nitriles. This reaction can sometimes be catalyzed by metal ions. acs.org

Table 1: Comparison of N-Alkylation Strategies for Piperazines

Method Reactants Key Features Common Applications
Nucleophilic Substitution Piperazine, Alkyl Halide Direct C-N bond formation; can be tuned for mono- or di-substitution. google.com Synthesis of simple alkylated piperazines.
Reductive Amination Piperazine, Aldehyde/Ketone, Reducing Agent Forms a C-N bond via an iminium intermediate; versatile for a wide range of substituents. nih.gov Pharmaceutical synthesis.
Aza-Michael Addition Piperazine, Activated Alkene Forms a C-N bond at the β-position of the alkene. acs.org Synthesis of β-amino acid derivatives and other functionalized piperazines.

C-H Functionalization in Piperazine Synthesis

Directly modifying the carbon-hydrogen (C-H) bonds of the piperazine ring is a more recent and advanced strategy for creating structural diversity. This avoids the need for pre-functionalized starting materials and offers more direct routes to complex molecules. lumenlearning.com

Prominent C-H functionalization methods include:

Photoredox Catalysis : Visible-light-promoted reactions using organic or iridium-based photocatalysts can generate α-amino radicals from N-Boc protected piperazines. These radicals can then couple with various partners, such as α,β-unsaturated carbonyl compounds, to form new C-C bonds. lumenlearning.com

Direct C-H Lithiation : Using a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chiral ligand such as sparteine, it is possible to deprotonate a C-H bond on an N-Boc protected piperazine. The resulting lithiated intermediate can then react with various electrophiles to introduce new substituents with high stereoselectivity. lumenlearning.com

Biocatalytic Synthesis of Chiral Intermediates for Related Compounds

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective method for preparing chiral intermediates. This is particularly relevant for the synthesis of enantiomerically pure hydroxy acids related to the butyrate (B1204436) moiety.

For instance, the synthesis of (L)-2,4-dihydroxybutyric acid (DHB), a related but distinct compound, has been achieved in Escherichia coli through engineered metabolic pathways. nih.gov These pathways utilize a sequence of enzymatic reactions:

Deamination : An amino acid like (L)-homoserine is deaminated by a transaminase. rsc.org

Reduction : The resulting 2-oxo-4-hydroxybutyrate (OHB) is then reduced by an OHB reductase to yield DHB. nih.gov

This biocatalytic approach allows for the production of specific stereoisomers from simple starting materials like glucose, showcasing the power of enzymes in complex chemical synthesis. nih.gov

Table 2: Enzymes in the Biocatalytic Synthesis of 2,4-Dihydroxybutyric Acid

Enzyme Reaction Catalyzed Substrate Product
Homoserine Transaminase Deamination (L)-Homoserine 2-Oxo-4-hydroxybutyrate (OHB)
OHB Reductase Reduction 2-Oxo-4-hydroxybutyrate (OHB) (L)-2,4-Dihydroxybutyric acid (DHB)

Design Principles for Novel this compound Analogues

The design of novel analogues of this compound is primarily guided by the desire to modulate its biological activity, selectivity, and pharmacokinetic profile. This involves a deep understanding of how structural modifications to both the piperazine and GHB components will affect their interaction with biological targets.

Structure-Driven Modifications to Enhance Specific Interactions

Structure-driven design aims to optimize the interactions of a ligand with its biological target, typically a protein receptor or enzyme. While the specific targets of this compound are not extensively defined in publicly available literature, the principles of rational drug design can be applied based on the known pharmacology of its components.

The piperazine ring is a common scaffold in many biologically active compounds due to its ability to engage in various non-covalent interactions. nih.gov Modifications to the piperazine moiety can be designed to:

Introduce Hydrogen Bond Donors and Acceptors: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors. wikipedia.org Strategic placement of substituents with additional hydrogen bonding capabilities can enhance binding affinity and selectivity.

Modulate Lipophilicity: The introduction of lipophilic or hydrophilic groups can alter the compound's ability to cross cell membranes and interact with hydrophobic pockets in a binding site. For instance, adding alkyl or aryl groups increases lipophilicity, while incorporating polar functional groups like hydroxyl or carboxyl groups increases hydrophilicity.

Control Conformation: The piperazine ring typically exists in a chair conformation. wikipedia.org The introduction of bulky substituents can influence the conformational equilibrium, potentially locking the molecule into a more biologically active conformation.

The gamma-hydroxybutyrate portion of the molecule also presents opportunities for modification. Altering the length of the carbon chain, introducing substituents on the chain, or modifying the hydroxyl and carboxyl groups can all impact biological activity. For example, esterification of the carboxyl group can create a prodrug that is more lipophilic and can be hydrolyzed in vivo to release the active compound.

The following table outlines potential modifications and their rationale:

Modification Site Type of Modification Rationale for Enhanced Interaction
Piperazine NitrogenN-alkylation with functionalized alkyl chainsIntroduce additional binding motifs (e.g., hydroxyl, amino groups) to form specific hydrogen bonds with the target.
Piperazine NitrogenN-arylation with substituted phenyl ringsExplore pi-pi stacking interactions and hydrophobic interactions within the binding pocket.
Piperazine CarbonC-H functionalizationIntroduce substituents to probe steric tolerance and create new interaction points. mdpi.com
GHB Hydroxyl GroupEtherification or esterificationModulate polarity and potential for hydrogen bonding; create prodrugs.
GHB Carboxyl GroupEsterification or amidationAlter charge and lipophilicity, affecting solubility and cell permeability.

Stereochemical Considerations in Synthesis and Biological Activity

Stereochemistry plays a crucial role in the biological activity of many pharmaceuticals, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as receptors and enzymes, are chiral environments, and thus can interact differently with enantiomers or diastereomers of a chiral drug.

In the context of this compound, stereochemical considerations arise primarily from the potential to introduce chiral centers into the molecule. While piperazine itself is achiral, and GHB is also achiral, derivatization can readily introduce chirality.

Synthesis of Chiral Analogues:

The synthesis of specific stereoisomers of this compound analogues can be achieved through several strategies:

Use of Chiral Starting Materials: Employing enantiomerically pure building blocks is a common and effective method. For example, starting with a chiral substituted piperazine or a chiral derivative of GHB would lead to a stereochemically defined final product.

Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to induce stereoselectivity in a key bond-forming step. For instance, asymmetric hydrogenation or alkylation reactions can be used to create chiral centers with high enantiomeric excess.

Chiral Resolution: Separating a racemic mixture of the final compound into its individual enantiomers. This is often accomplished through chromatography on a chiral stationary phase or by diastereomeric salt formation with a chiral resolving agent.

Impact on Biological Activity:

The different spatial arrangement of atoms in stereoisomers can lead to different binding affinities for their biological targets. One enantiomer may fit perfectly into a binding site, leading to a potent biological response, while the other enantiomer (the distomer) may have a much weaker interaction or may even bind to a different target, potentially causing off-target effects.

For example, if a substituent is introduced at one of the carbon atoms of the piperazine ring, this creates a chiral center. The (R)- and (S)-enantiomers of the resulting analogue could have vastly different affinities for a given receptor. Similarly, introducing a substituent on the carbon chain of GHB would also create a chiral center, with the potential for stereoselective biological activity.

The development of novel this compound analogues must therefore carefully consider the stereochemical implications of any structural modifications. The synthesis of enantiomerically pure compounds is often a key objective in modern drug discovery to maximize therapeutic efficacy and minimize potential side effects.

Molecular Mechanisms of Action and Receptor Interactions

Investigation of Neurotransmitter System Modulation

The piperazine (B1678402) scaffold is a common feature in many centrally acting drugs, and its derivatives are known to interact with a wide array of neurotransmitter receptors. ijrrjournal.comeurekaselect.com This section explores the modulation of the GABAergic system and other significant neuroreceptor targets by piperazine compounds.

The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, is a key target for many psychoactive compounds. nih.gov Piperazine derivatives have been shown to interact with GABA receptors, which are broadly classified into GABA(A) and GABA(B) receptors. ijrrjournal.com

While many studies have focused on the interaction of piperazine derivatives with GABA(A) receptors, the potential for interaction with GABA(B) receptors is also an area of interest. GABA(B) receptors are G-protein coupled receptors that, when activated, lead to a decrease in neuronal excitability, often by activating potassium channels and inhibiting adenylyl cyclase. mdpi.comyoutube.com The presence of the piperazine ring, a common pharmacophore in CNS-active drugs, suggests a potential for interaction with GABA(B) receptors, although specific studies on "Piperazine gamma-dihydroxybutyrate" are not currently available. Some piperazine-containing compounds have been shown to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and flaccid paralysis in the context of anthelmintic action. drugbank.com

Table 1: Interaction of Select Piperazine Derivatives with GABA(A) Receptors

DerivativeReceptor SubtypeObserved EffectPotency (IC20)
1-(2-chlorophenyl)piperazine (2CPP)human α1β2γ2Antagonist46μM
1-(3-chlorophenyl)piperazine (3CPP/mCPP)human α1β2γ2AntagonistNot specified
1-(4-chlorophenyl)piperazine (4CPP)human α1β2γ2AntagonistNot specified
PiperineMultiple GABA(A) subtypesAllosteric ModulatorEC50 range: 42.8 - 59.6 μM

This table presents data on the interaction of various piperazine derivatives with GABA(A) receptors, as specific data for "this compound" is not available. Data sourced from nih.govnih.gov.

The versatility of the piperazine scaffold allows for its derivatives to interact with a wide range of other neuroreceptor targets beyond the GABAergic system. ijrrjournal.com These interactions contribute to the diverse pharmacological effects observed with this class of compounds.

Extensive research has demonstrated that piperazine derivatives can exhibit affinity for and activity at serotonin (B10506) (5-HT), dopamine (B1211576) (D), histamine (B1213489) (H), and sigma (σ) receptors. eurekaselect.comtandfonline.comacs.orgnih.gov For example, certain piperazine derivatives have been designed as multi-target ligands for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors for the potential treatment of schizophrenia. tandfonline.com Others have been investigated as dual antagonists of the histamine H3 and sigma-1 receptors, showing promise for their antinociceptive properties. acs.org

Furthermore, piperazine-2,3-dicarboxylic acid derivatives have been identified as dual antagonists of NMDA and GluK1-containing kainate receptors, which are involved in excitatory neurotransmission. nih.gov The substitution pattern on the piperazine ring plays a crucial role in determining the receptor binding profile and functional activity. ijrrjournal.com For instance, arylpiperazine derivatives are a well-known class of compounds with significant activity at various G-protein coupled receptors. nih.gov

Table 2: Diverse Neuroreceptor Targets of Piperazine Derivatives

Piperazine Derivative ClassTarget ReceptorsPotential Therapeutic Application
ArylpiperazinesSerotonin (5-HT1A, 5-HT2A), Dopamine (D2)Antidepressants, Anxiolytics, Antipsychotics
Piperazine-based compoundsHistamine H3, Sigma-1Antinociceptive (Pain relief)
Piperazine-2,3-dicarboxylic acid derivativesNMDA, Kainate (GluK1)Neuroprotective agents
Indazole and piperazine scaffold based ligandsDopamine D2, Serotonin 5-HT1A, 5-HT2ASchizophrenia

This table summarizes the diverse neuroreceptor targets of various classes of piperazine derivatives, illustrating the broad pharmacological potential of this chemical scaffold. Data sourced from ijrrjournal.comtandfonline.comacs.orgnih.gov.

Enzymatic and Protein Binding Interactions

In addition to direct receptor interactions, the biological activity of a compound is also influenced by its metabolism and its ability to interact with various enzymes and proteins. This section explores the known enzymatic and protein binding interactions of piperazine derivatives.

The metabolism of piperazine-containing drugs is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. nih.govnih.gov These enzymes play a critical role in the biotransformation of xenobiotics, including drugs. The specific CYP isoforms involved in the metabolism of a piperazine derivative can influence its pharmacokinetic profile and potential for drug-drug interactions.

Studies have shown that various CYP isoforms, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4, are involved in the metabolism of different piperazine-based drugs. nih.govresearchgate.net For example, the metabolism of the antipsychotic drug perazine, a piperazine-type phenothiazine, involves 5-sulphoxidation catalyzed mainly by CYP1A2 and CYP3A4, and N-demethylation primarily catalyzed by CYP2C19. nih.gov Another study on 1-(2-pyrimidinyl)-piperazine, a metabolite of several psychoactive drugs, identified CYP2D6 as the enzyme responsible for its hydroxylation in human liver microsomes. nih.gov

The piperazine moiety itself can also influence the activity of these enzymes. Some piperazine derivatives have been shown to have significant inhibitory effects on various CYP isoenzymes, which can lead to metabolic interactions with co-administered drugs. researchgate.net Furthermore, the bioactivation of the piperazine ring can lead to the formation of reactive metabolites, such as iminium ions, which can covalently bind to proteins. researchgate.netpreprints.org

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation and remodeling of the extracellular matrix. Their overactivity is implicated in various pathological conditions, including arthritis, cancer metastasis, and cardiovascular diseases. The piperazine scaffold has been successfully incorporated into the design of potent MMP inhibitors. acs.orgnih.govacs.org

The design of these inhibitors often involves a hydroxamic acid group to chelate the catalytic zinc ion in the MMP active site, while the piperazine ring serves as a central scaffold to which various substituents can be attached to optimize potency and selectivity. acs.orgnih.gov Quantitative structure-activity relationship (QSAR) studies have indicated that the hydrophobic properties of the substituents on the piperazine ring play a significant role in their MMP inhibitory activity. scialert.netscialert.net X-ray crystallography studies of piperazine-based MMP inhibitors bound to MMPs have provided detailed insights into the key binding interactions, confirming the role of the piperazine scaffold in orienting the functional groups for optimal interaction with the enzyme's active site. nih.gov

Table 3: Inhibition of Matrix Metalloproteinases by a Piperazine-Based Inhibitor (Inhibitor 20)

MMP TargetIC50 (nM)
MMP-124
MMP-318
MMP-91.9
MMP-131.3

This table shows the inhibitory potency of a specific piperazine-based MMP inhibitor against various MMPs, highlighting the potential of the piperazine moiety in this context. Data sourced from acs.orgnih.gov.

Gamma-secretase is a multi-subunit protease complex that plays a crucial role in the processing of the amyloid precursor protein (APP). The cleavage of APP by gamma-secretase can lead to the production of amyloid-beta (Aβ) peptides, particularly the Aβ42 isoform, which is a key component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. Modulating the activity of gamma-secretase to selectively reduce the production of Aβ42 is a promising therapeutic strategy for Alzheimer's disease.

Activation of TRPC6 Channels by Piperazine Derivatives

A significant body of research has highlighted the role of various piperazine derivatives as activators of the Transient Receptor Potential Canonical 6 (TRPC6) channel. nih.govnih.govelsevierpure.comnih.gov TRPC6 channels are non-selective cation channels permeable to Ca2+ and are crucial for numerous physiological processes, including the regulation of neuronal function. nih.gov

Several studies have identified specific piperazine compounds that directly potentiate TRPC6 channel activity. For instance, compounds such as PPZ1 (4-(5-chloro-2-methylphenyl)piperazin-1-ylmethanone) and PPZ2 (2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide) have been shown to activate TRPC3, TRPC6, and TRPC7 channels in a dose-dependent manner. nih.govresearchgate.net This activation is often dependent on the presence of diacylglycerol (DAG), a key signaling molecule. nih.gov The piperazine derivative known as 51164 has also been demonstrated to activate TRPC6 in a store-operated mode, which requires DAG as a co-factor. nih.gov These findings underscore the capacity of the piperazine scaffold to interact with and modulate the function of TRPC6 channels.

The mechanism of action for these piperazine derivatives involves binding to the TRPC6 channel protein, which leads to a conformational change that opens the channel pore, allowing for the influx of cations, most notably Ca2+. nih.gov This influx of calcium is a critical event that initiates a cascade of intracellular signaling events.

Cellular and Subcellular Mechanisms

The activation of TRPC6 channels by piperazine derivatives has profound effects at the cellular and subcellular levels, particularly concerning neuronal activity, synaptic plasticity, and intracellular signaling pathways.

Influence on Neuronal Activity and Synaptic Plasticity

The modulation of TRPC6 channels by piperazine derivatives has been strongly linked to neuroprotective effects and the enhancement of synaptic plasticity. Research has demonstrated that the activation of TRPC6 channels by piperazine compounds can protect mushroom spines, a mature and stable type of dendritic spine, from amyloid toxicity, a key pathological feature of Alzheimer's disease. nih.govelsevierpure.com

Furthermore, the potentiation of TRPC6 channels by piperazine has been shown to restore long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in hippocampal slices from a mouse model of Alzheimer's disease. nih.govelsevierpure.com This suggests that by activating TRPC6, piperazine derivatives can positively influence synaptic strength and plasticity. The neuroprotective mechanism is believed to be based on the activation of neuronal store-operated calcium entry in dendritic spines, which helps to maintain their stability. nih.govelsevierpure.com Studies with piperazine derivatives like PPZ2 have shown they can induce neurite growth and provide neuroprotection, effects that are abolished when TRPC3/TRPC6/TRPC7 are inhibited or knocked down. nih.gov

Modulation of Intracellular Signaling Pathways

The influx of calcium through TRPC6 channels, facilitated by piperazine derivatives, triggers a variety of intracellular signaling cascades. One of the key downstream effects is the activation of Ca2+-dependent signaling pathways. For example, the neurotrophic effects of piperazine compounds like PPZ2 have been shown to be dependent on the activation of Ca2+ signaling pathways, with the exception of calcineurin. nih.gov

Moreover, the piperazine derivative PPZ2 has been found to increase the activation of the Ca2+-dependent transcription factor, cAMP response element-binding protein (CREB). nih.gov CREB is a critical regulator of gene expression involved in neuronal survival, differentiation, and synaptic plasticity. The activation of CREB by these compounds provides a direct link between TRPC6 channel activation and long-term changes in neuronal function. These findings suggest that Ca2+ signaling mediated by the activation of DAG-activated TRPC channels is a fundamental mechanism underlying the neurotrophic effects of piperazine compounds. nih.gov

Preclinical Pharmacological Investigations and Efficacy in Animal Models

Evaluation of Neuropharmacological Effects

The piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry, known to interact with various receptors and transporters in the central nervous system (CNS). researchgate.net This has led to the development of numerous piperazine derivatives with a wide range of neuropharmacological activities. wikipedia.orgmanavchem.com

Impact on Central Nervous System Functions in Animal Models

Piperazine and its derivatives have demonstrated a variety of effects on the CNS in animal models. nih.gov Many of these compounds exhibit psychoactive properties, with some acting as tranquilizing agents. nih.gov The neuropharmacological activity of certain piperazine derivatives has been linked to their interaction with serotonergic and GABAergic pathways. nih.goveurekaselect.com

For instance, one study on a novel piperazine derivative, 2-(4-((1- phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192), revealed anxiolytic-like and antidepressant-like activities in mice. nih.goveurekaselect.com These effects were found to be mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.goveurekaselect.com

Furthermore, many piperazine derivatives are known to influence catecholamine levels in the brain, which can contribute to their psychoactive effects. nih.gov This is often achieved through the inhibition of neurotransmitter reuptake transporters. nih.gov

Assessment of Vagomimetic Action in Preclinical Models

Preclinical Studies on Muscle Relaxant and Antitremor Properties

Piperazine's action on muscle tissue has been a subject of study. In some mammalian skeletal muscle preparations, piperazine was observed to potentiate the twitch of the muscle evoked by electrical stimulation. nih.gov However, on frog neuromuscular preparations, it initially caused potentiation followed by a blockade of nerve stimulation effects and then a depression of direct muscle stimulation. nih.gov

The mechanism of action for some of piperazine's effects is thought to involve its agonist activity at the inhibitory GABA (γ-aminobutyric acid) receptor. wikipedia.org Specifically, piperazine and some of its derivatives can increase the membrane conductance of muscle fibers, an action that is antagonized by picrotoxin, a known GABA receptor antagonist. nih.gov This GABAergic activity could theoretically contribute to muscle relaxant properties.

Exploration of Potential Research Applications

The versatility of the piperazine scaffold has led to its exploration in a variety of therapeutic areas, including neurodegenerative diseases and parasitic infections.

Assessment in Models of Neurodegenerative Conditions (e.g., Alzheimer's Disease, based on piperazine derivatives)

The potential of piperazine derivatives as therapeutic agents for Alzheimer's disease (AD) is an active area of research. nih.govnih.gov Studies have shown that some piperazine compounds can offer neuroprotective effects. nih.govnih.gov One mechanism of action involves the activation of the transient receptor potential canonical 6 (TRPC6)-mediated intracellular signaling pathway, which plays a role in the stability of dendritic spines and memory formation. nih.govnih.gov

In a preclinical model of AD, a specific piperazine derivative was found to restore long-term potentiation in hippocampal slices of 5xFAD mice. nih.govnih.gov Another study highlighted a novel N,N'-disubstituted piperazine derivative that not only reduced amyloid and Tau pathology but also preserved memory in an animal model of AD. researchgate.netdoaj.org

Furthermore, research has focused on developing multi-target piperazine derivatives that can address both the amyloid-β and tau pathologies characteristic of AD. acs.org One such compound, D-688, demonstrated the ability to increase the survival of flies expressing human tau protein. acs.org Another piperazine derivative, cmp2, has shown promise in improving cognitive and motor functions in 5xFAD mice by acting as a TRPC6 modulator. nih.gov

Piperazine DerivativeModelKey Findings
Piperazine (PPZ) 5xFAD mouse hippocampal slicesRestored long-term potentiation. nih.govnih.gov
N,N′-disubstituted piperazine Animal model of ADReduced amyloid and Tau pathology, preserved memory. researchgate.netdoaj.org
Compound D-688 Drosophila melanogaster expressing human tauIncreased survival of flies. acs.org
cmp2 5xFAD miceImproved cognitive and motor functions. nih.gov

Investigation of Anthelmintic Properties (based on general piperazine action)

Piperazine and its salts have a long history of use as anthelmintic agents, effective against intestinal roundworms (ascariasis) and pinworms (enterobiasis). drugbank.combritannica.com The primary mode of action is the paralysis of the parasites, which allows the host to expel them. wikipedia.orgmanavchem.comdrugbank.com

This paralytic effect is believed to be caused by blocking acetylcholine (B1216132) at the myoneural junction of the parasite. wikipedia.org Additionally, piperazine acts as an agonist on the inhibitory GABA receptors of the helminths. wikipedia.org The selectivity of piperazine for helminths is due to the fact that vertebrates primarily use GABA in the CNS, and the GABA receptor isoforms in helminths are different from those in vertebrates. wikipedia.org

More recent research has explored the potential of benzimidazole (B57391) compounds containing a piperazine fragment as anthelmintic agents. mdpi.com One such compound demonstrated significant efficacy against Trichinella spiralis muscle larvae. mdpi.com

Evaluation in Animal Models Relevant to Serotonin (B10506) Receptor Modulation

No specific studies evaluating Piperazine gamma-dihydroxybutyrate in animal models of serotonin receptor modulation were identified in the public domain. Research on other piperazine compounds has shown effects on serotonin release and interaction with various serotonin receptor subtypes. For instance, compounds like m-chlorophenylpiperazine (m-CPP) have been studied for their effects on neuroendocrine changes mediated by serotonin receptors in rats. nih.gov However, this data is specific to m-CPP and does not provide direct insight into the activity of this compound.

Due to the lack of available data, a data table for the evaluation of this compound in animal models relevant to serotonin receptor modulation cannot be generated at this time.

Comparative Preclinical Efficacy with Related Compounds

Similarly, no preclinical studies comparing the efficacy of this compound with related compounds, such as other GHB salts or other piperazine-based serotonin modulators, were found. Such studies are crucial for understanding the potential therapeutic advantages or disadvantages of this specific salt form.

In the absence of direct comparative data, a data table for the comparative preclinical efficacy of this compound cannot be constructed.

Biochemical Pathways and Metabolic Fate in Preclinical Systems

Role in Endogenous Biochemical Cycles

The structural similarity of the gamma-dihydroxybutyrate portion of the molecule to the endogenous neurotransmitter and metabolite GHB suggests a direct interaction with its biochemical pathways.

Endogenous GHB is synthesized in the brain from the neurotransmitter gamma-aminobutyric acid (GABA) nih.gov. GABA is converted to succinic semialdehyde by GABA transaminase, and succinic semialdehyde is then reduced to GHB by succinic semialdehyde reductase nih.gov. This endogenous GHB is believed to function as a neurotransmitter or neuromodulator.

Exogenously administered GHB, or GHB liberated from Piperazine (B1678402) gamma-dihydroxybutyrate, would enter this same metabolic pool. The metabolism of GHB is a reversible process, and under normal physiological conditions, the pathways can run in the reverse direction to produce GHB wikipedia.org. However, with an influx of exogenous GHB, the enzymatic equilibrium would shift towards its catabolism to succinic semialdehyde and subsequently to succinic acid wikipedia.org. This would lead to an increase in the flux through the GHB metabolic pathway, potentially impacting the levels of related endogenous compounds like GABA and succinic acid.

The metabolic breakdown of GHB directly links it to cellular energy metabolism. As mentioned, GHB is metabolized to succinic acid nih.gov. Succinic acid is a key intermediate of the Krebs cycle (also known as the citric acid cycle or tricarboxylic acid cycle), a central metabolic pathway that generates energy in the form of adenosine (B11128) triphosphate (ATP). By being converted to succinic acid, the carbon skeleton of the GHB molecule can be utilized for energy production.

Furthermore, studies on GHB administration have suggested that it can cause a shift in energy substrate utilization from carbohydrates to lipids nih.gov. This indicates that beyond its direct entry into the Krebs cycle, the metabolic products of GHB may influence broader aspects of cellular energy regulation. Some piperazine derivatives have also been shown to affect glucose metabolism, suggesting that the piperazine moiety could also contribute to alterations in cellular energy pathways nih.gov.

Interactions with Xenobiotic Metabolism Enzymes

The piperazine moiety is known to interact with cytochrome P450 (CYP) enzymes, which are the primary enzymes involved in the metabolism of a vast number of xenobiotics, including many drugs. These interactions can be clinically significant, leading to drug-drug interactions.

The metabolism of many piperazine-based drugs is mediated by CYP isoforms, particularly CYP3A4 and CYP2D6 nih.govresearchgate.net. CYP3A4 is the most abundant CYP enzyme in the human liver and is responsible for the metabolism of over 50% of clinically used drugs medsafe.govt.nz. CYP2D6 is also a key enzyme in drug metabolism, although it is highly polymorphic, leading to significant inter-individual variability in metabolic capacity.

Some piperazine-containing compounds have been identified as inhibitors of CYP enzymes researchgate.netnih.gov. For example, certain piperazine derivatives have been shown to be mechanism-based inactivators of CYP3A4, meaning they are converted by the enzyme into a reactive metabolite that irreversibly binds to and inactivates the enzyme nih.gov. Such inhibition can lead to decreased metabolism and increased plasma concentrations of co-administered drugs that are substrates for the same enzyme, potentially leading to toxicity.

Given these precedents, it is plausible that Piperazine gamma-dihydroxybutyrate or its piperazine-containing metabolites could act as substrates and/or inhibitors of CYP enzymes. In vitro studies using human liver microsomes and specific CYP isoforms would be necessary to characterize the potential for such interactions.

Table 3: Cytochrome P450 Isoforms Involved in the Metabolism of Representative Piperazine Compounds

Piperazine Compound TypeMajor Metabolizing CYP IsoformsPotential for Inhibition
Arylpiperazines (e.g., TFMPP) CYP2D6, CYP1A2, CYP3A4 nih.govYes, can inhibit multiple CYPs researchgate.net
Benzylpiperazines (e.g., BZP) CYP2D6, CYP1A2, CYP3A4 researchgate.netYes, can inhibit multiple CYPs researchgate.net
Imidazolyl-piperazines CYP3A4, CYP2D6 nih.govYes, mechanism-based inactivation of CYP3A4 and CYP2D6 nih.gov

This table provides examples from the literature and does not represent direct data for this compound.

Analytical Methodologies for Research Characterization

Method Development for Metabolite Profiling in Biological Matrices (Preclinical)

Understanding the metabolic fate of a new chemical entity is a critical component of preclinical research. For Piperazine (B1678402) gamma-dihydroxybutyrate, method development would focus on identifying and characterizing its metabolites in various biological samples. nih.gov This process typically follows a structured approach involving in silico, in vitro, and in vivo studies.

The investigation often begins with in silico prediction tools to forecast potential sites of metabolism on the molecule. nih.gov This is followed by in vitro experiments where the compound is incubated with liver subcellular fractions, such as microsomes and S9 fractions, from preclinical species (e.g., rats). nih.gov These systems contain the primary drug-metabolizing enzymes and allow for the generation of metabolites in a controlled environment. nih.govnih.gov

Subsequently, in vivo studies are conducted in animal models. nih.gov After administration of the compound, biological matrices like plasma, urine, and feces are collected over time to identify the metabolites formed in a whole-organism system. nih.govnih.gov

The analytical cornerstone for these studies is high-performance liquid chromatography coupled with high-resolution mass spectrometry, most notably Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS). nih.gov This technology enables the sensitive detection and structural characterization of metabolites. The plausible structure of metabolites is established by analyzing their mass fragmentation patterns, mass accuracy, and isotopic distribution. nih.gov

For piperazine-containing compounds, common metabolic transformations include Phase I reactions like N-oxidation, hydroxylation, and N-dealkylation, as well as Phase II conjugation reactions, with glucuronidation being a significant pathway. nih.gov

Study TypeMethodologyObjectiveExpected Metabolic Pathways
In Silico Computational software prediction.To predict likely sites of metabolic attack on the parent molecule.Identifies atoms (e.g., N, C) with high probability of enzymatic modification. nih.gov
In Vitro Incubation with rat/human liver microsomes and S9 fractions.To generate and identify metabolites in a simplified biological system.N-oxidation, Hydroxylation, Oxidative Deamination, N-dealkylation. nih.gov
In Vivo Analysis of plasma, urine, and feces from preclinical models (e.g., rats).To identify and characterize metabolites formed in a living organism.Phase I transformations followed by Phase II conjugation, such as Glucuronidation. nih.gov

Advanced Techniques for Structural Elucidation of Novel Analogues

The synthesis and characterization of novel analogues of Piperazine gamma-dihydroxybutyrate are essential for exploring structure-activity relationships (SAR). nih.gov The definitive confirmation of the chemical structure of these new molecules requires advanced analytical techniques that provide unambiguous evidence of atomic connectivity and spatial arrangement.

X-ray Crystallography stands as the gold standard for determining the three-dimensional structure of a crystalline compound. nih.gov This technique provides precise coordinates of every atom in the molecule, revealing absolute stereochemistry and conformational details. It is invaluable for understanding how a molecule binds to a biological target and for validating the structures of key synthetic products and their isomers. chemrxiv.orgnih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy is another critical tool. While one-dimensional NMR (¹H and ¹³C) provides foundational information, multi-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are required to piece together complex molecular structures. These techniques reveal through-bond and through-space correlations between atoms, allowing for the complete and unambiguous assignment of the chemical structure in solution. chemrxiv.orgchemrxiv.org

High-Resolution Mass Spectrometry (HRMS) , such as QTOF-MS, provides highly accurate mass measurements. This allows for the determination of the elemental formula of the parent ion and its fragments, which is a crucial piece of evidence in confirming the identity of a novel compound. nih.gov The fragmentation patterns observed in MS/MS experiments offer further clues to the compound's structure.

These experimental techniques are often complemented by computational methods , such as molecular docking. nih.gov Docking studies can predict and analyze the binding modes of newly synthesized analogues within a biological target, providing insights that can guide further synthetic efforts. nih.gov

TechniquePrincipleRole in Structural Elucidation
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound.Provides the definitive, three-dimensional atomic structure of the analogue in the solid state, including stereochemistry. chemrxiv.orgnih.gov
Advanced NMR Spectroscopy (e.g., 2D NMR) Detection of correlations between different nuclei within the molecule.Unambiguously determines the chemical connectivity and relative stereochemistry of the analogue in solution. chemrxiv.orgchemrxiv.org
High-Resolution Mass Spectrometry (HRMS) Extremely accurate measurement of the mass-to-charge ratio.Confirms the elemental formula of the novel analogue and its fragments, providing strong evidence for its identity. nih.gov
Molecular Docking Computational simulation of the interaction between the analogue (ligand) and a biological target (receptor).Predicts the preferred binding orientation and affinity, aiding in the interpretation of SAR data. nih.gov

Future Perspectives in Piperazine Gamma Dihydroxybutyrate Research

Development of Next-Generation Analogues with Targeted Receptor Selectivity

The future of Piperazine (B1678402) gamma-dihydroxybutyrate research is intrinsically linked to the design and synthesis of next-generation analogues with enhanced receptor selectivity. The parent compound, gamma-hydroxybutyrate (GHB), is known to interact with both low-affinity GABAB receptors and specific high-affinity GHB binding sites. nih.gov This dual activity can lead to a broad range of physiological effects. Therefore, a primary goal for future research is to develop analogues that can selectively target these sites to elicit more specific therapeutic actions.

The design of such analogues will likely draw inspiration from studies on other GHB derivatives. For instance, research has demonstrated that the introduction of aromatic groups and conformational constraints can lead to compounds with significantly higher affinity and selectivity for the high-affinity GHB binding site. nih.govnih.gov A series of biaromatic 4-substituted GHB analogues, including those with 4'-phenethylphenyl, 4'-styrylphenyl, and 4'-benzyloxyphenyl moieties, have shown promise in this regard, with some exhibiting Ki values in the nanomolar range. nih.gov

Furthermore, the stereochemistry of these analogues is a critical factor. Studies on conformationally restricted GHB analogues, such as 3-hydroxycyclohex-1-enecarboxylic acid (HOCHCA) and 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA), have revealed that the R-enantiomers possess significantly higher affinity for the GHB binding site. nih.gov For example, (R)-HOCPCA has an affinity 39 times higher than GHB itself and displays no significant affinity for GABAA or GABAB receptors. nih.gov These findings underscore the importance of stereoselective synthesis in the development of future Piperazine gamma-dihydroxybutyrate analogues.

Future research will likely focus on modifying the piperazine ring and the gamma-dihydroxybutyrate side chain to optimize interactions with specific receptor subtypes. The successful identification of an orally available and brain-penetrant piperazine derivative that acts as a γ-secretase modulator highlights the potential for modifying the piperazine core to achieve desired pharmacokinetic and pharmacodynamic properties. nih.gov

Analogue TypeKey Structural FeaturePotential Advantage
Biaromatic 4-substituted analoguesIntroduction of aromatic groupsIncreased affinity and selectivity for high-affinity GHB sites. nih.gov
Conformationally restricted analoguesCyclic structures (e.g., cyclohexene, cyclopentene)Higher affinity and stereoselectivity. nih.gov
Stereospecific enantiomersSynthesis of specific R- or S-isomersEnhanced target-specific binding and reduced off-target effects. nih.gov

Integration of Omics Technologies in Preclinical Research

The advent of "omics" technologies, including genomics, proteomics, transcriptomics, and metabolomics, offers a powerful toolkit to deepen our understanding of this compound's mechanism of action and to identify novel biomarkers. pnas.org The integration of these technologies into preclinical research can provide a comprehensive, multi-dimensional view of the biological effects of this compound. pnas.org

Metabolomics, in particular, has already shown significant promise in the study of GHB. Retrospective analyses of human samples have utilized untargeted metabolomics to identify potential new biomarkers of GHB exposure and to understand its impact on endogenous metabolism. nih.govau.dk Such studies have revealed that GHB can be metabolized to succinic semialdehyde, which is then oxidized to succinate, and can also be catabolized via β-oxidation and α-oxidation. nih.gov The application of similar metabolomic approaches to preclinical studies with this compound could elucidate its unique metabolic pathways and identify specific biomarkers of its activity.

Future research should prioritize long-term, multi-omics-integrated studies to unravel the complex molecular mechanisms underlying the effects of this compound. mdpi.com By combining genomic data on potential genetic predispositions to certain responses, transcriptomic data on gene expression changes, proteomic data on protein level alterations, and metabolomic data on metabolic pathway shifts, researchers can build a more complete picture of the compound's biological impact. pnas.org This integrated approach will be crucial for identifying novel therapeutic targets and for developing personalized medicine strategies. pnas.org

Computational Approaches for Structure-Based Drug Design and Prediction of Activity

Computational approaches are now indispensable in modern drug discovery and development, offering a means to accelerate the design of new chemical entities and to predict their biological activity. au.dk For this compound, structure-based drug design will be a key strategy in developing next-generation analogues with improved properties. This approach relies on the three-dimensional structure of the target receptor to design molecules that can bind with high affinity and selectivity. nih.gov

The process typically involves molecular docking simulations to predict the binding mode of a ligand within the receptor's active site. nih.gov These simulations can help to identify crucial amino acid residues that interact with the ligand, providing insights for further structural optimization. nih.gov For instance, the identification of CaMKIIα as a high-affinity binding site for GHB analogues was supported by X-ray crystallography, which revealed the molecular details of the binding site. pnas.org This structural information is invaluable for the computational design of new ligands.

Quantitative Structure-Activity Relationship (QSAR) models will also play a significant role. nih.gov By correlating the chemical structures of a series of compounds with their biological activities, QSAR models can be developed to predict the activity of novel, untested molecules. nih.gov This allows for the virtual screening of large chemical libraries to prioritize compounds for synthesis and biological testing, thereby saving time and resources. nih.gov

Computational TechniqueApplication in this compound Research
Molecular DockingPredicting the binding orientation of analogues to target receptors. nih.gov
Molecular Dynamics SimulationsSimulating the dynamic interactions between the ligand and receptor over time. nih.gov
QSAR ModelingPredicting the biological activity of new analogues based on their chemical structure. nih.gov
Virtual ScreeningRapidly screening large compound libraries for potential hits. nih.gov

Exploration of Novel Preclinical Research Models for Specific Biological Actions

To fully characterize the therapeutic potential of this compound and its analogues, it is essential to utilize and develop novel preclinical research models that can accurately reflect specific biological actions. The choice of model will depend on the intended therapeutic target.

For neuroprotective effects, models of cerebral ischemia in mice have been used to demonstrate the significant and sustained neuroprotection conferred by GHB analogues like HOCPCA. pnas.org These models are crucial for evaluating the potential of new compounds to mitigate neuronal damage following stroke or other ischemic events. The discovery that GHB analogues can interact with the CaMKIIα hub domain to provide neuroprotection opens up new avenues for testing compounds in models where this kinase is pathologically activated. pnas.org

Given the structural similarity of this compound to GABA, preclinical models that assess GABAergic neurotransmission will also be relevant. nih.gov This could include in vitro preparations like lobster muscle fibers or the frog spinal cord, which have been used to compare the actions of GABA and piperazine. nih.gov Such models can help to dissect the specific effects of new analogues on GABAergic pathways.

Furthermore, as research progresses, there may be a need for more specialized models. For example, if an analogue is designed to target a specific subtype of the GHB receptor, new cell lines or genetically modified animal models expressing this receptor could be developed. The use of human-derived models, such as induced pluripotent stem cell (iPSC)-derived neurons, could also provide a more translational platform for preclinical testing.

Q & A

Q. What are the standard methods for synthesizing piperazine derivatives, and how are they structurally characterized?

Piperazine derivatives are typically synthesized via intermolecular or intramolecular cyclization. Intramolecular cyclization using aminoethylethanolamine or diethylenetriamine is preferred for higher selectivity, while one-step intermolecular cyclization employs ethylenediamine or ethanolamine derivatives . Structural characterization involves elemental analysis (C, H, N content) and spectral techniques (NMR, IR, mass spectrometry) to confirm the presence of functional groups like gamma-dihydroxybutyrate moieties .

Q. Which experimental models are used to evaluate the biological activity of piperazine derivatives?

Common models include:

  • Infiltration anesthesia assays (e.g., measuring anesthetic duration and efficacy in rodent models) with dose-response data analysis (Table V in ) .
  • In vitro antiplatelet activity assays using platelet-rich plasma to quantify aggregation inhibition .
  • Antiviral activity screening via plaque reduction assays (e.g., against alphaviruses like CHIKV) .

Q. How do pH and substrate concentration influence reaction kinetics in piperazine-based systems?

Reaction rates exhibit first-order dependence on piperazine concentration (slope ≈ 1 in lnk vs. ln[piperazine] plots) and inverse fractional order dependence on [H+] (slopes ≈ -0.7 in lnk vs. ln[H+] plots). Adjusting pH optimizes catalytic efficiency, particularly in hydrolysis or cyclization reactions .

Advanced Research Questions

Q. How can structural modifications reconcile contradictions between toxicity and bioactivity in piperazine derivatives?

Beta-cyclodextran conjugation reduces toxicity by enhancing solubility but may decrease bioactivity due to steric hindrance. To mitigate this, researchers employ controlled-release formulations or hybrid scaffolds (e.g., arylpiperazines) to balance pharmacokinetics and target engagement . For example, antiplatelet activity in modified derivatives was retained in vitro despite reduced systemic toxicity .

Q. What computational strategies predict the protonation states of piperazine linkers in PROTACs?

Experimental pKa determination using the Sirius T3 platform validates computational predictions from tools like MoKa software. Substituent effects (e.g., electron-withdrawing groups) lower pKa values, altering PROTAC solubility and binding kinetics. This dual approach ensures accurate modeling of pH-dependent behavior in drug-target complexes .

Q. How can discrepancies between computational and experimental bioactivity data be resolved?

  • Multi-parametric optimization : Combine docking studies (e.g., binding free energy calculations for antiviral activity ) with in vitro assays to validate hits.
  • Conformational analysis : Use NMR to identify dominant conformers (e.g., chair vs. boat configurations in arylpiperazines) that influence receptor binding .
  • QSPR models : Corrogate structural descriptors (logP, polar surface area) with experimental outcomes to refine predictive algorithms .

Q. What strategies improve the thermal stability of piperazine inclusion complexes for CO2 capture or drug delivery?

Supramolecular interactions (e.g., hydrogen bonding with guest molecules) stabilize crystal structures. Thermogravimetric analysis (TGA) confirms stability up to 250°C, while DIP-MS monitors volatilization under extrusion conditions. Encapsulation in hydrophobic polymers (e.g., PA6) further enhances thermal resilience .

Methodological Considerations

  • Analytical Techniques : HPLC on mixed-mode columns (Coresep 100 or Amaze HD) with ELSD detection resolves polar piperazine derivatives. Mobile phases often include ACN/water/TFA gradients .
  • Safety Protocols : Handle hygroscopic piperazines in ventilated environments to prevent moisture absorption. Avoid environmental release due to aquatic toxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.